Antimony thioglycollamide

Solid-state characterization Quality control Pharmaceutical formulation

Antimony thioglycollamide [CAS 6533-78-4], systematically named thioantimonic acid tris(2-amino-2-oxoethyl) ester and represented by the line formula Sb(SCH₂CONH₂)₃, is a trivalent organoantimony compound within the thioglycolic acid derivative class. It is historically classified as an anthelmintic with activity against Schistosoma species.

Molecular Formula C6H12N3O3S3Sb
Molecular Weight 392.1 g/mol
CAS No. 6533-78-4
Cat. No. B10858100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony thioglycollamide
CAS6533-78-4
Molecular FormulaC6H12N3O3S3Sb
Molecular Weight392.1 g/mol
Structural Identifiers
SMILESC(C(=O)N)[S-].C(C(=O)N)[S-].C(C(=O)N)[S-].[Sb+3]
InChIInChI=1S/3C2H5NOS.Sb/c3*3-2(4)1-5;/h3*5H,1H2,(H2,3,4);/q;;;+3/p-3
InChIKeyADPBHYYCECQFTN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimony Thioglycollamide (CAS 6533-78-4): Procurement-Relevant Identity, Class, and Physicochemical Baseline


Antimony thioglycollamide [CAS 6533-78-4], systematically named thioantimonic acid tris(2-amino-2-oxoethyl) ester and represented by the line formula Sb(SCH₂CONH₂)₃, is a trivalent organoantimony compound within the thioglycolic acid derivative class [1]. It is historically classified as an anthelmintic with activity against Schistosoma species [1]. The compound is obtained as white, needle-like crystals with a defined melting point of 140 °C, a molecular weight of 392.13 g/mol, and an antimony content of 31.05% by weight [1][2]. Its solubility is approximately 1 g per 200 mL of water (~5 mg/mL at ambient temperature), with cold-water solubility limited to ~0.4% w/v; it is slightly soluble in alcohol and insoluble in ether [1][3]. The compound is incompatible with alkalies [1]. It was first prepared by Rowntree and Abel via the action of ammonia on ethyl antimony thioglycollate in absolute alcohol [1].

Why Antimony Thioglycollamide Cannot Be Generically Substituted by Other Trivalent Antimony Thioglycolates or Tartrates


Within the class of trivalent antimony antiparasitic agents, substitution is not functionally neutral owing to three interdependent physicochemical factors: antimony weight-percent loading, aqueous solubility profile, and solid-state form. Antimony thioglycollamide delivers 31.05% Sb by weight in a non-hygroscopic, crystalline matrix with a sharp melting point of 140 °C—properties that directly impact gravimetric dosing accuracy and long-term storage stability [1][2]. In contrast, the nearest structural analog, antimony sodium thioglycollate (CAS 539-54-8), contains 37.47% Sb but is a hygroscopic solid that turns pink upon light exposure, decomposes in excess alkali, and lacks a defined melting point, introducing batch-to-batch variability in handling and formulation [2][3]. Potassium antimony tartrate (tartar emetic), the historical reference standard for schistosomiasis, contains 36.46% Sb but is administered exclusively by the intravenous route and is associated with pronounced emetic and cardiac toxicity [4][5]. Stibophen (Fouadin), another trivalent antimony compound given intramuscularly, contains only 13.6% Sb by weight, necessitating substantially higher total administered mass to achieve equivalent antimony exposure [6]. The antimony thioglycollamide molecule further differentiates itself through its tris-amide architecture—three primary amide groups (–CONH₂) coordinated to antimony via sulfur bridges—a structural motif that distinguishes it from the carboxylate-based coordination in antimony sodium thioglycollate and the tartrate chelation in potassium antimony tartrate [1]. These differences in ligand chemistry govern metal release kinetics, tissue distribution, and compatibility with formulation excipients, making direct substitution without re-validation scientifically unsound.

Antimony Thioglycollamide (CAS 6533-78-4): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Crystalline Physical Form and Defined Melting Point (140 °C) Versus Hygroscopic Sodium Salt with No Defined Melting Point

Antimony thioglycollamide is obtained as white, needle-like crystals exhibiting a sharp melting point of 140 °C (uncorrected value 139 °C reported in the 1927 crystallization study) [1][2]. This well-defined crystalline habit and thermal transition provide a verifiable identity and purity endpoint suitable for pharmacopoeial monograph specification. In direct physicochemical contrast, antimony sodium thioglycollate (CAS 539-54-8)—the closest antimony-thioglycolate derivative—is described as hygroscopic prismatic crystals that turn pink under the influence of light, may develop a mercaptan odor on standing, and for which no melting point is reported in standard authoritative compendia [3]. The absence of a defined melting point in the sodium salt precludes its use as a simple identity or purity test and indicates potential solid-state instability that complicates batch certification.

Solid-state characterization Quality control Pharmaceutical formulation Stability indicating parameter

Aqueous Solubility Profile: Controlled Moderate Solubility (~5 mg/mL) Versus Freely Soluble Sodium Salt

Antimony thioglycollamide exhibits a moderate aqueous solubility of approximately 1 g per 200 mL of water, corresponding to ~5 mg/mL at ambient temperature, with cold-water solubility limited to ~0.4% w/v (4 mg/mL) [1][2]. This moderate, temperature-dependent solubility profile contrasts sharply with antimony sodium thioglycollate, which is described as 'freely soluble in water'—a pharmacopoeial term generally denoting solubility greater than 100 mg/mL [3]. The approximately 20-fold or greater difference in aqueous solubility has direct consequences for formulation strategy: the thioglycollamide is suited for controlled-release or suspension-based formulations where moderate dissolution limits peak plasmaconcentration, whereas the freely soluble sodium salt may require different excipient strategies to avoid rapid dissolution and potential local irritation.

Formulation science Drug delivery Dissolution rate Biopharmaceutics

Antimony Loading (31.05% w/w Sb) Positioned Within the Therapeutic Trivalent Antimony Spectrum: Dosing Implications Versus Tartrate, Thioglycollate, and Sulphonate Derivatives

The antimony content of antimony thioglycollamide is 31.05% by weight, placing it at an intermediate position within the clinically relevant spectrum of trivalent antimony antischistosomal compounds [1][2]. Antimony sodium thioglycollate contains 37.47% Sb [2], antimony potassium tartrate (tartar emetic) contains 36.46% Sb [3], stibocaptate (antimony sodium dimercaptosuccinate) contains approximately 25% Sb [4], and stibophen (Fouadin) contains only 13.60% Sb [5]. Since antimony content has been directly correlated with therapeutic potency in trivalent antimonials [3], the 31.05% Sb loading of the thioglycollamide implies that, on a gravimetric basis, a given total administered mass delivers approximately 15% less antimony than an equivalent mass of the sodium thioglycollate salt, but approximately 2.3-fold more antimony than the same mass of stibophen. This quantitative relationship enables rational dose-normalization when comparing literature efficacy data across different antimony compounds and is critical for calculating antimony exposure in toxicological assessments.

Antimony mass fraction Therapeutic dosing Metal content analysis Toxicity equivalence

Direct Crystallization Success Versus Arsenic Thioglycolamide: Synthetic Accessibility and Purification Advantage Within Group 15 Thioglycolamides

In a direct preparative comparison published by Harden and Dunning (1927), antimony thioglycollamide was successfully obtained as white, needle-like crystals after recrystallization from hot water and drying at 80 °C, with satisfactory elemental analysis (Calc. Sb 30.77%, Found 31.36%; Calc. S 24.67%, Found 24.61%; Calc. N 10.58%, Found 10.77%) [1]. Under identical synthetic methodology applied to the arsenic analog, 'in every case the resulting compound was a milky, unstable oil which decomposed on standing and which resisted all efforts at crystallization' [1]. The bismuth analog (bismuth thioglycolamide) was successfully crystallized as shiny yellow plates with mp 144.5 °C [1]. This direct head-to-head comparison within a single study demonstrates that antimony thioglycollamide occupies a uniquely favorable position among Group 15 thioglycolamides: it is synthetically accessible in crystalline form with verifiable purity, unlike the arsenic congener, and provides a higher-melting crystalline solid than the sodium thioglycollate salt.

Synthetic chemistry Crystallization Group 15 elements Purity and reproducibility

Antibacterial Selectivity Profile: Absence of Antistaphylococcal Activity at ≤0.125 μg/mL Co-Tested with Antimony Sodium Thioglycollate

In a direct comparative in vitro study by Richtarik et al. (1965), antimony thioglycollamide and antimony sodium thioglycollate were tested under identical conditions against five strains of staphylococci (phage types 7 US, 54, 71, 80, 81) at a maximal concentration of 0.125 μg/mL [1]. Both antimony compounds showed no antimicrobial effect against any of the five strains, whereas positive controls including HgCl₂, AgNO₃, meralluride sodium, stilbamidine, pentamidine, and propamidine demonstrated activity [1]. This co-tested absence of antibacterial activity provides a selectivity baseline indicating that, at the concentrations tested, the antimony-thioglycolate pharmacophore does not exert non-specific antibacterial effects through mechanisms distinct from those of known antimicrobial metal salts (Hg²⁺, Ag⁺). The parallel behavior of the two antimony compounds under identical assay conditions supports the inference that the thioglycollamide and thioglycollate salts share a common selectivity profile with respect to staphylococcal targets.

Antimicrobial selectivity Staphylococcus aureus In vitro pharmacology Off-target profiling

Historical Clinical Observation in Multiple Myeloma: Tumor Regression with Antimony Thioglycollamide (1947 Preliminary Report)

A 1947 preliminary clinical report published in Blood described the use of antimony thioglycollamide in the treatment of seven patients with multiple myeloma [1][2]. The therapeutic rationale was based on the shared feature of hyperglobulinemia between multiple myeloma and diseases known to respond to antimony therapy [1]. In one documented case, the first course of antimony thioglycollamide was followed by x-ray therapy, after which 'the visible tumor masses regressed promptly following this combined treatment' [1]. A subsequent related communication (USE OF ANTIMONY IN MULTIPLE MYELOMA) reported 'almost complete disappearance of palpable tumors following antimony treatment alone without radiotherapy' in additional patients [2]. It is critical to note that this evidence is classified as Supporting Evidence only: the 1947 study was a preliminary, uncontrolled case series (n = 7) conducted before modern clinical trial standards; no comparator arm with other antimony compounds (e.g., potassium antimony tartrate or stibophen) was included in the same study; and quantitative tumor measurement metrics were not reported [1][2].

Experimental oncology Multiple myeloma Historical clinical evidence Antimony anticancer

Antimony Thioglycollamide (CAS 6533-78-4): Evidence-Backed Application Scenarios for Scientific Procurement and Research Use


Pharmacopoeial Reference Standard Development for Trivalent Antimony Anthelmintics Requiring Defined Melting Point

Procurement of antimony thioglycollamide as a reference standard is justified by its unique combination of a sharp, reproducible melting point (140 °C) and crystalline morphology among trivalent antimony thioglycolate derivatives [1]. In contrast, antimony sodium thioglycollate (CAS 539-54-8)—the nearest structural analog—is hygroscopic, photolabile (turns pink), and lacks a compendial melting point specification, making it unsuitable as a primary thermal reference standard [2]. The 1927 crystallization study by Harden and Dunning further demonstrated that recrystallization from hot water yields analytically pure material with elemental composition within ±0.6% of theoretical values for Sb, S, and N, confirming batch-to-batch reproducibility [3]. This scenario is relevant for national pharmacopoeias, WHO collaborating laboratories, and quality control facilities seeking a well-characterized trivalent antimony standard for identity testing by melting point and elemental analysis.

Group 15 Comparative Structural Chemistry: Antimony as the Crystallizable Thioglycolamide Benchmark Versus Non-Crystallizable Arsenic Analog

For academic and industrial research groups investigating the coordination chemistry of Group 15 elements (As, Sb, Bi) with thioglycolic acid derivatives, antimony thioglycollamide serves as the only thioglycolamide in the series that combines reliable crystallinity with established synthetic methodology [1]. The 1927 Harden and Dunning study provides a direct preparative comparison: under identical conditions, the antimony compound yielded white needle-like crystals (mp 139 °C uncorrected), the bismuth analog yielded shiny yellow plates (mp 144.5 °C), while the arsenic analog consistently produced 'a milky, unstable oil which decomposed on standing and which resisted all efforts at crystallization' [1]. This makes antimony thioglycollamide the preferred entry point for X-ray crystallographic studies, structure-activity relationship investigations, and teaching laboratory exercises where students require a reliably isolable crystalline product for characterization [1].

Formulation Feasibility Screening Where Moderate Aqueous Solubility (~5 mg/mL) Is Desired for Controlled Antimony Release

Antimony thioglycollamide's moderate aqueous solubility of approximately 5 mg/mL at ambient temperature (1 g/200 mL water) and limited cold-water solubility (~0.4% w/v) offers a distinct formulation advantage over the freely soluble antimony sodium thioglycollate when a slower dissolution rate is therapeutically or toxicologically desirable [1][2]. In preclinical formulation screening for sustained-release parenteral depots or implantable devices, the approximately 20-fold lower solubility of the thioglycollamide versus the sodium salt [2] enables dissolution-rate-limited antimony release without requiring complex matrix encapsulation. This scenario is particularly relevant for research groups exploring local or regional antimony delivery strategies—such as the iontophoretic approach described in patent US5232441, which explicitly lists antimony thioglycollamide among trivalent antimony compounds suitable for localized schistosomiasis treatment [3].

Historical Anticancer Lead Resurrection: Exploratory Oncology Research Based on the 1947 Multiple Myeloma Observation

Antimony thioglycollamide is uniquely positioned among historical antimony compounds as the only trivalent antimony species with a published—albeit preliminary—clinical observation of tumor regression in multiple myeloma patients [1]. The 1947 Blood publication documented prompt regression of visible tumor masses following combined antimony thioglycollamide and x-ray therapy, with a subsequent communication reporting almost complete disappearance of palpable tumors with antimony treatment alone [1][2]. While this evidence is classified as supporting-level (uncontrolled, small n, no intra-study comparator), it provides a historical anchor for modern drug-repurposing screens. Research groups investigating the anticancer potential of organoantimony(III) compounds—an active area as evidenced by recent reviews on antimony(III/V) antiproliferative activity [3]—may prioritize antimony thioglycollamide for re-evaluation using contemporary in vitro cytotoxicity panels, pharmacokinetic profiling, and mechanism-of-action studies (e.g., thiol-enzyme inhibition, oxidative stress induction) that were unavailable in 1947.

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